1-hexadecyl-4-methylpyridin-1-ium chloride physical properties
1-hexadecyl-4-methylpyridin-1-ium chloride physical properties
An In-depth Technical Guide to the Physical Properties of 1-Hexadecyl-4-methylpyridin-1-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexadecyl-4-methylpyridin-1-ium chloride is a cationic surfactant belonging to the quaternary ammonium salt family. Its amphiphilic nature, characterized by a hydrophilic pyridinium head group and a long, hydrophobic hexadecyl tail, dictates its unique physicochemical properties and versatile applications. This technical guide provides a comprehensive examination of the core physical properties of 1-hexadecyl-4-methylpyridin-1-ium chloride, offering field-proven insights into its molecular structure, thermal behavior, solubility, and self-assembly in aqueous solutions. Detailed experimental methodologies for synthesis and property characterization are presented to ensure technical accuracy and reproducibility, grounding the discussion in authoritative and verifiable data.
Introduction and Molecular Architecture
1-Hexadecyl-4-methylpyridin-1-ium chloride, also known as N-Hexadecyl-4-picolinium chloride, is a compound of significant interest in various scientific fields, including materials science, organic synthesis, and antimicrobial research.[1] Its utility stems directly from its molecular structure, which combines a positively charged, polar head group with a nonpolar, aliphatic tail. This dual characteristic allows the molecule to reduce surface tension at interfaces and to self-assemble into supramolecular structures like micelles in solution.
The structural foundation consists of a pyridine ring where the nitrogen atom is quaternized by a 16-carbon alkyl chain (hexadecyl group) and carries a positive charge. A methyl group at the 4-position of the pyridinium ring subtly modifies its electronic and steric properties compared to its unmethylated analogue, cetylpyridinium chloride (CPC). The chloride anion serves as the counter-ion, ensuring overall charge neutrality.
Caption: Molecular structure of 1-hexadecyl-4-methylpyridin-1-ium chloride.
Core Physical and Chemical Properties
The fundamental physical properties of 1-hexadecyl-4-methylpyridin-1-ium chloride are summarized below. These values are critical for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₄₀ClN | [2] |
| Molecular Weight | 354.02 g/mol | [2] |
| CAS Number | 13106-53-1 | [3][4] |
| Appearance | White to orange to green powder or crystalline solid. | [4] |
| Physical State (at 20°C) | Solid | |
| Melting Point | 75 - 76.5 °C | [3][4] |
| Purity | Typically >98.0% | [2] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [5] |
| Storage | Recommended to be stored at room temperature in a cool, dark place (<15°C). |
In-Depth Analysis of Physicochemical Behavior
Thermal Properties: Melting Point
The melting point of 75-76.5 °C indicates that 1-hexadecyl-4-methylpyridin-1-ium chloride is a stable solid at ambient temperatures, simplifying its storage and handling.[3][4] This relatively sharp melting range also suggests a high degree of purity for the crystalline solid.[2] The thermal stability of the compound is an important consideration for its use in reactions that require elevated temperatures, such as in its role as a phase-transfer catalyst.
Solubility Profile
The amphiphilic nature of the molecule governs its solubility. The long hexadecyl chain imparts significant hydrophobic character, leading to solubility in organic solvents. Conversely, the charged pyridinium head group provides hydrophilicity, allowing for at least limited solubility in aqueous systems. For maximum solubility in aqueous buffers, a common laboratory practice is to first dissolve the compound in a water-miscible organic solvent like ethanol and then dilute it with the desired buffer.[5] This technique overcomes the kinetic barriers to dissolving the hydrophobic tail directly in water.
Self-Assembly and Critical Micelle Concentration (CMC)
A defining characteristic of surfactants is their ability to self-assemble in solution. Below a certain concentration, 1-hexadecyl-4-methylpyridin-1-ium chloride exists as individual monomers. As the concentration increases, these monomers begin to adsorb at the air-water interface, progressively lowering the surface tension of the solution.
Once the interface is saturated, a phenomenon known as micellization occurs. The monomers spontaneously aggregate into colloidal-sized clusters called micelles, with their hydrophobic tails oriented inward to form a nonpolar core and their hydrophilic heads facing outward into the aqueous bulk. The concentration at which this occurs is termed the Critical Micelle Concentration (CMC) .[6][7] Above the CMC, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form new micelles rather than crowding the interface.[6]
While a specific, experimentally verified CMC value for 1-hexadecyl-4-methylpyridin-1-ium chloride is not prominently cited in the literature, it is expected to be in a similar range to its close analogue, cetylpyridinium chloride (CPC), which has a CMC of approximately 0.9 mM.[8] The CMC is a crucial parameter as many properties, including detergency, solubilization, and biological activity, change significantly at this concentration threshold.[9]
Caption: Schematic of micelle formation above the Critical Micelle Concentration (CMC).
Experimental Protocols
The trustworthiness of physical property data relies on robust and reproducible experimental methodologies. The following sections detail standard protocols for the synthesis and characterization of 1-hexadecyl-4-methylpyridin-1-ium chloride.
Synthesis Protocol
The synthesis of 1-hexadecyl-4-methylpyridin-1-ium chloride is typically achieved through a quaternization reaction between 4-methylpyridine and a hexadecyl halide. The following protocol is adapted from established procedures.[10]
Objective: To synthesize 1-hexadecyl-4-methylpyridin-1-ium chloride via N-alkylation of 4-methylpyridine.
Materials:
-
Cetyl chloride (1-chlorohexadecane)
-
4-Methylpyridine (γ-picoline)
-
Catalyst mixture (optional, as described in some patents)[10]
-
Ethyl acetate (for washing)
-
Round bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Charging the Reactor: In a clean, dry round bottom flask, charge cetyl chloride and an excess of 4-methylpyridine. For example, a molar ratio of approximately 1:2.5 (cetyl chloride to 4-methylpyridine) can be used.[10]
-
Initiating the Reaction: Begin stirring the mixture and heat it to a temperature of 135-145 °C.[10]
-
Reaction Maintenance: Maintain the reaction at this temperature under reflux for 8-10 hours, monitoring the progress by a suitable method (e.g., TLC).[10]
-
Work-up and Isolation: After the reaction is complete, cool the reaction mass to room temperature. The product will often crystallize or precipitate out of the excess pyridine.
-
Purification: Filter the solid product. Wash the collected crystals thoroughly with a non-polar solvent like ethyl acetate to remove unreacted starting materials and byproducts.[10]
-
Drying: Dry the purified crystalline product under vacuum to obtain 1-hexadecyl-4-methylpyridin-1-ium chloride.
-
Characterization: Confirm the product's identity and purity using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.[10]
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
The surface tension method is a primary and highly reliable technique for determining the CMC of surfactants.[11][12] It relies on measuring the surface tension of a series of solutions with increasing surfactant concentrations.
Principle: The surface tension of an aqueous solution decreases as the concentration of a surfactant increases, up to the CMC. Beyond the CMC, the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[9]
Apparatus:
-
Force Tensiometer (using Wilhelmy plate or Du Noüy ring method)[12][13][14]
-
Precision balance
-
Volumetric flasks and pipettes
-
High-purity water
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1-hexadecyl-4-methylpyridin-1-ium chloride in high-purity water, ensuring the concentration is well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.
-
Tensiometer Calibration and Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the Wilhelmy plate or Du Noüy ring is impeccably clean (e.g., by flaming with a Bunsen burner) to ensure a zero contact angle.
-
Measurement:
-
Begin by measuring the surface tension of the pure solvent (water).
-
Proceed to measure the surface tension of each prepared dilution, starting from the most dilute and moving to the most concentrated.
-
Allow each solution to equilibrate for a set period before taking a reading to ensure an equilibrium surface tension value is measured.[15]
-
-
Data Analysis:
-
Plot the measured surface tension (γ, in mN/m) as a function of the natural logarithm of the surfactant concentration (ln C).
-
The resulting plot will typically show two linear regions with different slopes.
-
The intersection of the two extrapolated linear portions of the curve corresponds to the CMC.[16]
-
Caption: Workflow for CMC determination using the surface tension method.
Conclusion
The physical properties of 1-hexadecyl-4-methylpyridin-1-ium chloride are intrinsically linked to its amphiphilic molecular architecture. Its solid-state stability, defined solubility profile, and capacity for self-assembly into micelles are the foundational characteristics that enable its diverse applications. For researchers and developers, a thorough understanding of these properties, grounded in reliable experimental methodologies, is paramount for effectively harnessing this compound in novel formulations and advanced scientific applications. This guide provides the core technical knowledge and procedural framework necessary for such endeavors.
References
-
Saini, A., et al. (2022). 1-Hydroxy-4-methylpyridinium chloride. IUCrData, 7(11). Available at: [Link]
-
Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available at: [Link]
-
Saini, A., et al. (2022). (PDF) 1-Hydroxy-4-methylpyridinium chloride. ResearchGate. Available at: [Link]
-
Melvold, D., & Stenstrom, M. (1984). A review of surface tension measuring techniques, surfactants, and their implications for oxygen transfer in. UCLA Samueli School of Engineering. Available at: [Link]
- Patel, S. K., et al. (2016). An improved process for the production of quaternary pyridinium salts. Google Patents (WO2016092499A1).
-
TEGEWA. (2023). Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective. Available at: [Link]
-
Chemsrc. (n.d.). 1-Hexadecyl-4-methylpyridinium Chloride Hydrate. Available at: [Link]
-
Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Available at: [Link]
-
Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. Available at: [Link]
-
SensaDyne Instrument Division. (n.d.). Surface Tension Tutorial. Available at: [Link]
-
Droplet Lab. (2024). Surface Tension Measurement: The Definitive Guide. Available at: [Link]
-
Zhang, G., et al. (2019). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Analytical Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]
-
ResearchGate. (n.d.). Effect of salt on the micelles of cetyl pyridinium chloride. Available at: [Link]
-
Nanoscience Instruments. (n.d.). Surface & Interfacial Tension. Available at: [Link]
-
Kumar, S., & Aswal, V. K. (2002). Aggregation and adsorption behavior of cetylpyridinium chloride in aqueous sodium salicylate and sodium benzoate solutions. PubMed. Available at: [Link]
-
Rizzarelli, P., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Omega. Available at: [Link]
-
Saeed, A., et al. (2019). 4-[(Benzylamino)carbonyl]-1-methylpyridinium halogenide salts: X-ray diffraction study and Hirshfeld surface analysis. PMC - NIH. Available at: [Link]
-
MySkinRecipes. (n.d.). 1-Hexadecyl-4-methylpyridinium Chloride Hydrate. Available at: [Link]
Sources
- 1. 1-Hexadecyl-4-methylpyridinium Chloride Hydrate [myskinrecipes.com]
- 2. labsolu.ca [labsolu.ca]
- 3. echemi.com [echemi.com]
- 4. 1-N-HEXADECYL-4-METHYLPYRIDINIUM CHLORIDE HYDRATE | 13106-53-1 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. agilent.com [agilent.com]
- 7. justagriculture.in [justagriculture.in]
- 8. Aggregation and adsorption behavior of cetylpyridinium chloride in aqueous sodium salicylate and sodium benzoate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Tension Tutorial | Mesa, AZ | 480-747-0636 [sensadyne.net]
- 10. WO2016092499A1 - An improved process for the production of quaternary pyridinium salts - Google Patents [patents.google.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. tegewa.de [tegewa.de]
- 13. biolinscientific.com [biolinscientific.com]
- 14. nanoscience.com [nanoscience.com]
- 15. seas.ucla.edu [seas.ucla.edu]
- 16. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]
